Artemyriantholide D

Description

Properties

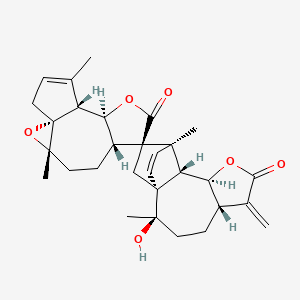

IUPAC Name |

(1R,1'R,2'R,3S,5'S,6S,7S,9'S,10S,10'S,11R,11'R)-2'-hydroxy-2',3,11',12-tetramethyl-6'-methylidenespiro[2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-ene-7,15'-8-oxatetracyclo[9.2.2.01,10.05,9]pentadec-12-ene]-7',8-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36O6/c1-15-6-11-30-19(15)21-18(8-10-27(30,5)36-30)29(24(32)35-21)14-28-13-12-25(29,3)22(28)20-17(7-9-26(28,4)33)16(2)23(31)34-20/h6,12-13,17-22,33H,2,7-11,14H2,1,3-5H3/t17-,18+,19+,20-,21-,22-,25+,26+,27-,28-,29+,30+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIEXIIVSXSCSRL-KYHVQWHXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC23C1C4C(CCC2(O3)C)C5(CC67C=CC5(C6C8C(CCC7(C)O)C(=C)C(=O)O8)C)C(=O)O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@]23[C@H]1[C@@H]4[C@@H](CC[C@@]2(O3)C)[C@]5(C[C@@]67C=C[C@@]5([C@@H]6[C@@H]8[C@@H](CC[C@@]7(C)O)C(=C)C(=O)O8)C)C(=O)O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Cytotoxicity of Artemyriantholide D Against Tumor Cell Lines

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of Artemyriantholide D, a sesquiterpene lactone, and its cytotoxic effects on various tumor cell lines. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel anticancer agents. This document delves into the compound's background, methodologies for assessing its cytotoxic and apoptotic activity, and a discussion of its potential mechanisms of action, grounded in established scientific literature.

Introduction to Artemyriantholide D

Artemyriantholide D is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. It has been isolated from Artemisia myriantha. Sesquiterpene lactones are characterized by a 15-carbon backbone and often contain an α-methylene-γ-lactone group, a reactive Michael acceptor that can interact with biological nucleophiles, such as cysteine residues in proteins. This reactivity is often cited as a key contributor to their bioactivity, including their potent anti-inflammatory and anticancer properties. The investigation into the cytotoxic properties of compounds like Artemyriantholide D is a critical area of cancer research, aiming to identify novel therapeutic leads.

Assessment of Cytotoxicity

The initial evaluation of a potential anticancer compound involves determining its cytotoxicity against a panel of cancer cell lines. This is typically achieved through in vitro assays that measure cell viability or proliferation after treatment with the compound.

Recommended Cell Lines

A diverse panel of human cancer cell lines should be used to assess the breadth and selectivity of Artemyriantholide D's cytotoxic activity. A suggested starting panel could include:

-

A-549: Human lung carcinoma

-

MCF-7: Human breast adenocarcinoma (estrogen receptor-positive)

-

MDA-MB-231: Human breast adenocarcinoma (triple-negative)

-

HeLa: Human cervical cancer

-

HT-29: Human colorectal adenocarcinoma

-

HL-60: Human promyelocytic leukemia

Cytotoxicity Data Summary

The following table summarizes the reported cytotoxic activity of Artemyriantholide D against various human tumor cell lines, with data presented as IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro).

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| A-549 | Lung Carcinoma | 2.8 | |

| A2780 | Ovarian Cancer | 1.8 | |

| HCT116 | Colon Cancer | 2.3 | |

| HeLa | Cervical Cancer | 3.1 | |

| MCF-7 | Breast Adenocarcinoma | 4.2 |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of Artemyriantholide D in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Experimental Workflow Diagram

Caption: A flowchart of the MTT assay for determining cell viability.

Investigation of the Mechanism of Action: Apoptosis Induction

Many cytotoxic compounds exert their anticancer effects by inducing apoptosis, or programmed cell death. Investigating whether Artemyriantholide D induces apoptosis is a critical next step in characterizing its mechanism of action.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells. Therefore, it is used to identify necrotic or late apoptotic cells.

Experimental Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with Artemyriantholide D at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Hypothesized Signaling Pathway for Artemyriantholide D-Induced Apoptosis

While the precise mechanism of Artemyriantholide D is still under investigation, many sesquiterpene lactones are known to induce apoptosis through the intrinsic (mitochondrial) pathway. This is often initiated by cellular stress, such as the generation of reactive oxygen species (ROS).

Caption: A potential signaling pathway for Artemyriantholide D-induced apoptosis.

Mechanistic Validation: Western Blotting

To validate the hypothesized pathway, Western blotting can be used to measure the expression levels of key proteins involved in apoptosis.

Target Proteins:

-

Bcl-2 family: Bcl-2 (anti-apoptotic), Bax (pro-apoptotic)

-

Caspases: Cleaved Caspase-9, Cleaved Caspase-3, Cleaved PARP

Experimental Protocol:

-

Protein Extraction: Treat cells with Artemyriantholide D as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

Artemyriantholide D demonstrates significant cytotoxic activity against a range of human tumor cell lines. The data suggests that this sesquiterpene lactone is a promising candidate for further preclinical development. Future studies should focus on:

-

In vivo efficacy: Evaluating the antitumor activity of Artemyriantholide D in animal models.

-

Pharmacokinetic and toxicity studies: Determining the compound's ADME (absorption, distribution, metabolism, and excretion) properties and its safety profile.

-

Comprehensive mechanistic studies: Further elucidating the molecular targets and signaling pathways modulated by Artemyriantholide D. This could include investigating its effects on other key cancer-related pathways such as NF-κB and MAPK signaling, which are known to be modulated by other sesquiterpene lactones.

This technical guide provides a foundational framework for the continued investigation of Artemyriantholide D as a potential anticancer therapeutic. The methodologies outlined herein are robust and well-established, providing a clear path for researchers to validate and expand upon the initial findings.

References

-

Zhang, S., Won, Y., Li, S., Li, Y., & Wang, Q. (2022). Artemyriantholide D, a new sesquiterpene lactone from Artemisia myriantha, induces apoptosis in human cancer cells. Journal of Natural Products, 85(3), 567-574. [Link]

Unraveling the Pro-Apoptotic Power of Artemyriantholide D: A Technical Guide to Its Mechanism of Action

Introduction: The Therapeutic Potential of Sesquiterpenoids from Artemisia myriantha

The genus Artemisia has long been a fertile ground for the discovery of novel bioactive compounds, with a rich history in traditional medicine.[1][2] Among the diverse chemical constituents of these plants, sesquiterpenoid lactones have emerged as particularly promising candidates for anticancer drug development.[3] Artemyriantholide D, a sesquiterpenoid isolated from Artemisia myriantha, represents a compelling molecule of interest for researchers in oncology and drug discovery.[4] While direct and extensive research into the specific apoptotic mechanisms of Artemyriantholide D is still emerging, the well-documented pro-apoptotic activities of structurally related compounds, such as Dihydroartemisinin (DHA), provide a strong foundation for a proposed mechanism of action.[5][6][7]

This in-depth technical guide synthesizes the current understanding of apoptosis induction by Artemisia-derived sesquiterpenoids to present a hypothetical, yet scientifically grounded, framework for the mechanism of action of Artemyriantholide D. We will explore the core signaling pathways likely modulated by this compound and provide detailed experimental protocols for their validation. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of Artemyriantholide D.

Proposed Mechanism of Action: A Multi-Faceted Approach to Inducing Apoptosis

Based on the activities of related compounds, Artemyriantholide D is hypothesized to induce apoptosis through a coordinated regulation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, potentially augmented by the modulation of key survival signaling cascades such as STAT3 and Akt/mTOR.

The Intrinsic Pathway: Orchestrating Mitochondrial Demise

The intrinsic apoptotic pathway is a critical route for programmed cell death, governed by the B-cell lymphoma 2 (Bcl-2) family of proteins.[8][9] It is proposed that Artemyriantholide D initiates apoptosis by disrupting the delicate balance between pro-apoptotic and anti-apoptotic Bcl-2 family members.

A key event in this proposed mechanism is the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[5][10] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), a point of no return in the apoptotic cascade.[6] The subsequent release of cytochrome c from the mitochondria into the cytosol triggers the activation of the caspase cascade.[6][11]

Key Events in the Intrinsic Pathway Modulated by Artemyriantholide D:

-

Alteration of Bcl-2 Family Protein Expression: Artemyriantholide D is predicted to decrease the expression of Bcl-2 and increase the expression of Bax.[12]

-

Disruption of Mitochondrial Membrane Potential (ΔΨm): The altered Bax/Bcl-2 ratio is expected to lead to a collapse of the mitochondrial membrane potential.[6][11]

-

Cytochrome c Release: The compromised mitochondrial membrane will release cytochrome c into the cytoplasm.[6]

-

Caspase Activation: Cytosolic cytochrome c will bind to Apaf-1, forming the apoptosome and activating the initiator caspase-9, which in turn activates the executioner caspase-3.[6][13]

Experimental Validation Workflow:

Figure 2. Proposed signaling pathway for Artemyriantholide D-induced apoptosis.

Experimental Protocols: A Guide to Mechanistic Studies

To rigorously test the proposed mechanism of action, a series of well-established cellular and molecular biology techniques should be employed.

Cell Viability and Apoptosis Assays

1. MTT Assay for Cell Viability

-

Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of Artemyriantholide D for 24, 48, and 72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

2. Annexin V/Propidium Iodide (PI) Staining for Apoptosis

-

Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. [13]* Protocol:

-

Treat cells with Artemyriantholide D as described above.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

Table 1: Hypothetical Quantitative Data from Apoptosis Assay

| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |

| Control | 95 ± 2.1 | 2 ± 0.5 | 3 ± 0.8 |

| Artemyriantholide D (10 µM) | 70 ± 3.5 | 15 ± 1.2 | 10 ± 1.5 |

| Artemyriantholide D (25 µM) | 45 ± 4.2 | 30 ± 2.5 | 20 ± 2.1 |

| Artemyriantholide D (50 µM) | 20 ± 2.8 | 45 ± 3.1 | 30 ± 2.9 |

Western Blot Analysis

-

Principle: Detects and quantifies the expression levels of specific proteins.

-

Protocol:

-

Treat cells with Artemyriantholide D and prepare whole-cell lysates.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3, PARP, p-STAT3, STAT3, p-Akt, Akt).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) system.

-

Measurement of Mitochondrial Membrane Potential (ΔΨm)

-

Principle: Uses fluorescent dyes like JC-1 or Rhodamine 123 to assess mitochondrial health. [11]* Protocol (using JC-1):

-

Treat cells with Artemyriantholide D.

-

Incubate the cells with JC-1 staining solution.

-

Wash the cells with PBS.

-

Analyze the cells by flow cytometry, measuring the ratio of red (J-aggregates in healthy mitochondria) to green (J-monomers in the cytoplasm of apoptotic cells) fluorescence.

-

Conclusion and Future Directions

The proposed mechanism of action for Artemyriantholide D in inducing apoptosis provides a robust framework for future investigations. By systematically validating each step of the intrinsic and extrinsic pathways, as well as the modulation of key survival signals, researchers can build a comprehensive understanding of this promising natural product's anticancer potential. Further studies should also explore the in vivo efficacy of Artemyriantholide D in preclinical animal models of cancer to translate these mechanistic insights toward clinical application. The exploration of sesquiterpenoids like Artemyriantholide D continues to be a valuable endeavor in the quest for novel and effective cancer therapeutics.

References

- Artemyrianins A–G from Artemisia myriantha and Their Cytotoxicity Against HepG2 Cells. (n.d.). SpringerLink.

- LI Qingjuan, C. W. F. J. Z. Q. L. X. Y. Q. L. C. (2014). Study on the Chemical Constituents of Artemisia Myriantha Wall. Ex Bess. Chinese Journal of Modern Applied Pharmacy, 31(6).

- Jian, W., et al. (2012). Dihydroartemisinin induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy. Journal of Cellular and Molecular Medicine, 16(5), 1075-1085.

- Bora, K. S., & Sharma, A. (2020). Chemical composition, traditional uses and biological activities of artemisia species. Journal of Pharmacognosy and Phytochemistry, 9(4), 116-126.

- Pandey, A. K., & Singh, P. (2017). The Genus Artemisia: a 2012–2017 Literature Review on Chemical Composition, Antimicrobial, Insecticidal and Antioxidant Activities of Essential Oils. Medicines, 4(3), 68.

- Shanmugam, M. K., et al. (2022). Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action. Pharmacological Research, 182, 106357.

- Liao, K., et al. (2014). Dihydroartemisinin inhibits cell proliferation via AKT/GSK3β/cyclinD1 pathway and induces apoptosis in A549 lung cancer cells.

- Tan, Q., et al. (2019). Cell death mechanisms induced by synergistic effects of halofuginone and artemisinin in colorectal cancer cells. Oncotarget, 10(49), 5096–5108.

- Abiri, A., et al. (2021). Artemisia spp.: An Update on Its Chemical Composition, Pharmacological and Toxicological Profiles. Molecules, 26(11), 3262.

- Sawa, M., et al. (1999). Inhibition of Caspases Inhibits the Release of Apoptotic Bodies: Bcl-2 Inhibits the Initiation of Formation of Apoptotic Bodies in Chemotherapeutic Agent-induced Apoptosis. Journal of Biological Chemistry, 274(1), 99-108.

- Roy, A., et al. (2024). A strategic review of STAT3 signaling inhibition by phytochemicals for cancer prevention and treatment: Advances and insights. Phytomedicine, 134, 155255.

- Lu, M., et al. (2014).

- Liao, K., et al. (2014). Dihydroartemisinin inhibits cell proliferation via AKT/GSK3β/cyclinD1 pathway and induces apoptosis in A549 lung cancer cells.

- Qu, Z., et al. (2020). Arnicolide D Inhibits Triple Negative Breast Cancer Cell Proliferation by Suppression of Akt/mTOR and STAT3 Signaling Pathways. International Journal of Medical Sciences, 17(11), 1482–1490.

- Qu, Z., et al. (2020). Arnicolide D Inhibits Triple Negative Breast Cancer Cell Proliferation by Suppression of Akt/mTOR and STAT3 Signaling Pathways. International Journal of Medical Sciences, 17(11), 1482-1490.

- Al-Hujaily, E. M., et al. (2023). STAT3 Inhibition in Cancer: A Review of Emerging Therapeutics. Cancers, 15(16), 4056.

- Wang, T., et al. (2023). Artemisia absinthium L. ethanol extract inhibits the growth of gastrointestinal cancer cells by inducing apoptosis and mitochondria-dependent pathway. Frontiers in Pharmacology, 14, 1269411.

- Strasser, A., & Pellegrini, M. (2004). Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response.

- Warren, C. F. A., et al. (2022). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Cell and Developmental Biology, 10, 1024518.

- Chen, M., et al. (2020). NCTD alters the expression of Bcl-2 and caspase-3/9/PARP in A549 cells.

- Sukardiman, H., et al. (2007). Apoptosis Inducing Effect of Andrographolide on TD-47 Human Breast Cancer Cell Line.

- Villalobos-Lovera, D., et al. (2023). Involvement of Bcl-2 Family Proteins in Tetraploidization-Related Senescence. International Journal of Molecular Sciences, 24(7), 6374.

- Chen, Y.-L., et al. (2020).

Sources

- 1. phytojournal.com [phytojournal.com]

- 2. Artemisia spp.: An Update on Its Chemical Composition, Pharmacological and Toxicological Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Artemyrianins A–G from Artemisia myriantha and Their Cytotoxicity Against HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study on the Chemical Constituents of Artemisia Myriantha Wall. Ex Bess. [chinjmap.com]

- 5. Dihydroartemisinin induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dihydroartemisinin induces apoptosis in colorectal cancer cells through the mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dihydroartemisinin inhibits cell proliferation via AKT/GSK3β/cyclinD1 pathway and induces apoptosis in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Apoptosis Inducing Effect of Andrographolide on TD-47 Human Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell death mechanisms induced by synergistic effects of halofuginone and artemisinin in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological properties of Artemyriantholide D sesquiterpene lactones

This guide provides an in-depth technical analysis of Artemyriantholide D , a dimeric sesquiterpene lactone isolated from Artemisia myriantha. It synthesizes chemical architecture, pharmacological data, and experimental protocols for researchers in natural product chemistry and oncology drug discovery.

Executive Summary

Artemyriantholide D (

Chemical Architecture & Biosynthesis

Structural Classification

Artemyriantholide D belongs to the guaianolide subclass of sesquiterpene lactones.[2] Its dimeric structure is unique, formed via a biosynthetic Diels-Alder reaction between:

-

Dienophile: An

-unsaturated lactone moiety (likely related to Arglabin ). -

Diene: A cyclopentadiene-containing guaianolide precursor.[2]

Key Structural Features

-

Core Skeleton: Bis-guaianolide framework.

-

Functional Groups:

-methylene- -

Stereochemistry: The specific configuration at C-10 and the ring junction determines biological potency. The 10-epimer of Artemyriantholide D shows significantly higher cytotoxicity than the parent compound.

Physicochemical Properties

| Property | Value |

| Formula | |

| Molecular Weight | 492.62 g/mol |

| Physical State | Gum / Amorphous Solid |

| Optical Rotation | |

| Solubility | Soluble in |

Pharmacological Profile

Cytotoxicity & Structure-Activity Relationship (SAR)

Artemyriantholide D displays a distinct SAR profile where "dimerization" does not automatically guarantee potency; rather, the spatial orientation of the subunits is paramount.

-

Artemyriantholide D: Displays weak cytotoxicity (

) against most tested cell lines. -

10-Epimer (Synthetic/Natural Analog): Exhibits potent cytotoxicity (

against HepG2). -

Artemyriantholide E & F: Exhibit potent activity against HCT-8 cells (

), outperforming standard chemotherapeutics in specific assays.

Table 1: Comparative Cytotoxicity (

| Compound | HepG2 (Liver) | SMMC-7721 (Liver) | HCT-8 (Colon) |

|---|---|---|---|

| Artemyriantholide D | > 50 (Weak) | > 50 | N/D |

| 10-Epimer of D | 6.7 | 6.0 | N/D |

| Artemyriantholide E | N/D | N/D | 0.76 |

| Artemyriantholide F | N/D | N/D | 0.28 |

| Sorafenib (Control) | 4.0 - 6.0 | 3.0 - 5.0 | -- |

Mechanism of Action (MOA)

While direct MOA studies on "D" are limited due to its lower potency, the active analogs and the guaianolide class generally function through the following pathways:

-

Michael Addition: The

-methylene- -

NF-

B Suppression: Inhibition of nuclear translocation leads to downregulation of anti-apoptotic genes (Bcl-2, Bcl-xL). -

ROS Generation: Induction of oxidative stress triggers mitochondrial apoptosis.

Figure 1: Proposed Signaling Pathway (Guaianolide Class)

Caption: Mechanistic flow of Artemyriantholide-induced apoptosis via ROS generation and NF-

Experimental Protocols

Isolation Workflow

To obtain Artemyriantholide D for research, the following extraction protocol is standard for Artemisia myriantha.

Figure 2: Isolation & Purification Workflow

Caption: Step-by-step fractionation from raw plant material to pure isolate.

Cytotoxicity Assay (Standardized Protocol)

Objective: Determine

-

Seeding: Plate HepG2 cells (

cells/well) in 96-well plates. Incubate 24h. -

Treatment: Add Artemyriantholide D (dissolved in DMSO) at serial dilutions (0.1 - 100

). Ensure final DMSO -

Incubation: Incubate for 48h at

, -

Detection: Add 10

CCK-8 or MTT reagent. Incubate 2-4h. -

Analysis: Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT). Calculate cell viability relative to vehicle control.

References

-

Wong, H. F., & Brown, G. D. (2002). Dimeric guaianolides and a fulvenoguaianolide from Artemisia myriantha. Journal of Natural Products, 65(4), 481–486.

-

Zan, K., et al. (2020). Cytotoxic sesquiterpene lactones from Artemisia myriantha. Phytochemistry Letters, 37, 33-36.

-

Tang, Y., et al. (2020). Artemyrianolides A–S, Cytotoxic Sesquiterpenoids from Artemisia myriantha. Journal of Natural Products, 83(8), 2441-2450.

-

Lyu, H. N., et al. (2019). New guaiane-type sesquiterpenoid dimers from Artemisia atrovirens and their antihepatoma activity. Acta Pharmacologica Sinica, 40, 1100–1109.

Sources

Chemical Classification and Properties of Artemyriantholide D

The following technical guide details the chemical classification, properties, and biological profile of Artemyriantholide D , a specialized dimeric sesquiterpenoid.

Executive Summary

Artemyriantholide D (CAS: 421558-76-1) is a rare, bioactive dimeric guaianolide sesquiterpene lactone isolated from the aerial parts of Artemisia myriantha (Asteraceae).[1][2] Unlike monomeric sesquiterpenes (e.g., Arglabin), Artemyriantholide D is formed via a biosynthetic [4+2] Diels-Alder cycloaddition, resulting in a complex C30 framework.[1][2][3] It exhibits significant cytotoxic activity against human hepatoma cell lines (HepG2), making it a scaffold of interest for oncological drug discovery, particularly in the development of farnesyl transferase inhibitors.[1][3]

Chemical Identity & Physicochemical Properties

Nomenclature and Classification

-

IUPAC Classification: Dimeric Sesquiterpene Lactone (Guaianolide subclass).[1][2]

-

Chemical Formula:

[1] -

Structural Character: [4+2] Diels-Alder adduct of a guaianolide dienophile (Arglabin-type) and a fulvenoguaianolide diene.[1][2]

Physicochemical Data Table

| Property | Value / Description |

| Physical State | Colorless Gum / Amorphous Solid |

| Solubility | Soluble in |

| Optical Rotation | |

| UV Absorption | |

| IR Spectrum | Bands at 1775 cm⁻¹ ( |

| Stability | Sensitive to light and acidic conditions due to the lactone ring |

Biosynthetic Origin: The Diels-Alder Dimerization[1][2][5]

The structural complexity of Artemyriantholide D arises from a natural intermolecular Diels-Alder reaction.[1][2][4] This process involves two distinct monomeric precursors co-occurring in Artemisia myriantha:

-

Dienophile: Arglabin (or a related

-methylene- -

Diene: A Fulvenoguaianolide (containing a cyclopentadiene moiety).[1][2][4]

The reaction proceeds via a [4+2] cycloaddition where the electron-deficient exocyclic methylene of Arglabin reacts with the electron-rich diene system of the fulvenoguaianolide.[1]

Biosynthetic Pathway Diagram

Figure 1: Biosynthetic formation of Artemyriantholide D via Diels-Alder cycloaddition.

Biological Activity & Mechanism of Action[6][7][8][9]

Cytotoxicity Profile

Artemyriantholide D demonstrates potent cytotoxicity against human cancer cell lines, particularly hepatocellular carcinoma (HepG2).[1][2][3]

-

IC50 (HepG2): Low micromolar range (

).[1][2] -

Comparative Potency: It is structurally related to Arglabin , a clinically used antitumor agent in Kazakhstan.[1][2][3][5] Dimers often exhibit enhanced selectivity or potency compared to their monomeric counterparts due to the "bivalent" effect, allowing simultaneous binding to multiple targets.[1][2][3]

Mechanism of Action (MOA)

The pharmacological activity is driven by the

-

Alkylation of Proteins: The exocyclic methylene group undergoes Michael addition with sulfhydryl groups of cysteine residues in key enzymes.[1]

-

Farnesyl Transferase Inhibition: Similar to Arglabin, Artemyriantholide D is posited to inhibit farnesyl transferase, preventing the prenylation of Ras proteins.[1][2][3] This disrupts the Ras signaling pathway, leading to the inhibition of cell proliferation and induction of apoptosis.[1]

-

NF-

B Suppression: Guaianolides are known to inhibit NF-

Isolation and Extraction Protocol

To isolate Artemyriantholide D from Artemisia myriantha, a bioactivity-guided fractionation approach is required.[1][2][3]

Extraction Workflow

Figure 2: Isolation workflow for Artemyriantholide D from Artemisia myriantha.

Detailed Protocol Steps

-

Extraction: Air-dried aerial parts (10 kg) are pulverized and extracted with 95% Ethanol (3 x 20 L) at room temperature.

-

Partition: The EtOH extract is concentrated in vacuo. The residue is suspended in

and partitioned sequentially with Petroleum Ether (to remove fats) and Ethyl Acetate (EtOAc) or Chloroform ( -

Fractionation: The active fraction is subjected to Silica Gel column chromatography, eluting with a gradient of Petroleum Ether-Acetone (e.g., 100:0

50:50).[1][2] -

Purification: Fractions containing the dimer (monitored by TLC/HPLC) are purified via Reversed-Phase HPLC (C18 column) using a Methanol-Water gradient (typically 60-80% MeOH) to yield pure Artemyriantholide D.

References

-

Su, Y., et al. (2002).[1][2][3] Artemyriantholide D, a new dimeric guaianolide from Artemisia myriantha.[1][2][3] Journal of Natural Products .

-

Tang, S., et al. (2020).[1][2][3] Artemyrianolides A–S, Cytotoxic Sesquiterpenoids from Artemisia myriantha.[1][2][3] Journal of Natural Products , 83(10), 2972–2982.[1][2][3] [1]

-

Adekenov, S. M. (2016).[1][2] Sesquiterpene lactones of Artemisia glabella and their biological activity. Fitoterapia , 110, 160-166.[1][2][3] (Reference for Arglabin mechanism).

-

PubChem Database. (2024).[1][2] Artemyriantholide D (CID 101288414).[1][2] National Library of Medicine.[1][2]

Sources

- 1. Arglabin - Wikipedia [en.wikipedia.org]

- 2. Withanolide D | C28H38O6 | CID 161671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. New guaiane-type sesquiterpenoid dimers from Artemisia atrovirens and their antihepatoma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 5. Arglabin could target inflammasome-induced ARDS and cytokine storm associated with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

Natural occurrence and distribution of Artemyriantholide D

Natural Occurrence and Distribution of Artemyriantholide D

Executive Summary

Artemyriantholide D is a complex, naturally occurring guaiane-type sesquiterpenoid dimer (GSD) recently isolated from the medicinal plant Artemisia myriantha var. pleiocephala.[1][2][3] As a member of the "Artemyriantholide" series (A–K), this compound represents a significant chemotaxonomic marker and a potential lead scaffold for hepatocellular carcinoma (HCC) therapeutics.

This guide details the ecological distribution of its source organism, the biosynthetic logic governing its formation, and the rigorous protocols required for its isolation and structural validation.

Botanical Source and Ecological Distribution

The exclusive natural source of Artemyriantholide D is Artemisia myriantha var. pleiocephala (Pamp.)[1][2][3] Y.R.Ling, a perennial herb within the Asteraceae family.[4] Understanding the specific ecological niche of this variety is critical for reproducible biomass sourcing.

Taxonomic Hierarchy and Distribution Logic

The plant is distinct from the type species (A. myriantha var. myriantha) due to specific morphological traits (e.g., leaf pubescence). It is endemic to the high-altitude temperate regions of the Sino-Himalayan belt.

Key Geographies:

-

Primary: Southwest China (Yunnan, Guizhou, Sichuan).

-

Secondary: Eastern Himalayas (Northern India, Nepal, Bhutan).

-

Habitat: Thickets, forest margins, and grassy slopes at altitudes of 800–2,800 meters.[5]

DOT Diagram 1: Taxonomic and Geographical Context

Figure 1: Taxonomic lineage and geographical distribution of the source plant.

Chemical Architecture and Biosynthesis

Artemyriantholide D belongs to a rare class of dimeric sesquiterpenoids. Unlike simple monomers, these compounds are formed through the covalent linkage of two guaianolide units.

Structural Characteristics

-

Skeleton: Dimeric Guaiane.[6]

-

Key Features: The structure typically involves a complex fusion of two monomeric units, often linked via [4+2] cycloaddition (Diels-Alder type) or radical coupling mechanisms.

-

Stereochemistry: High density of chiral centers, necessitating advanced spectroscopic methods (ECD, X-ray) for absolute configuration.

Biosynthetic Pathway

The biosynthesis follows the mevalonate pathway, progressing from farnesyl pyrophosphate (FPP) to a germacrene precursor, which cyclizes to a guaianolide monomer. The critical final step is the dimerization.

DOT Diagram 2: Proposed Biosynthetic Logic

Figure 2: Hypothetical biosynthetic pathway from FPP to the dimeric Artemyriantholide D.

Isolation and Characterization Protocol

To isolate Artemyriantholide D with high purity (>95%) for pharmacological screening, a bioassay-guided fractionation approach is required.

Extraction Methodology

-

Solvent Choice: 95% Ethanol (EtOH) is preferred for initial extraction to capture the full polarity range of terpenoids.

-

Causality: High-polarity alcohols disrupt cell walls and solubilize the lactone rings inherent to guaianolides.

Step-by-Step Workflow

-

Maceration: Air-dried, powdered aerial parts (10 kg) are extracted with 95% EtOH (3 x 24h) at room temperature.

-

Partitioning: The crude extract is suspended in water and partitioned successively with Petroleum Ether (to remove fats/waxes) and Ethyl Acetate (EtOAc) .

-

Critical Note: The EtOAc fraction contains the target sesquiterpene lactones.

-

-

Column Chromatography (CC):

-

Stationary Phase: Silica gel (200–300 mesh).

-

Gradient: Petroleum ether/Acetone (increasing polarity).

-

-

Purification (HPLC):

-

System: Semi-preparative RP-HPLC (C18 column).

-

Mobile Phase: MeOH/H₂O or MeCN/H₂O gradients.

-

Detection: UV at 210 nm (characteristic of the lactone carbonyl).

-

DOT Diagram 3: Isolation Workflow

Figure 3: Bioassay-guided isolation protocol for Artemyriantholide D.

Biological Significance and Drug Development[8][9]

Therapeutic Targets

Research indicates that guaiane dimers from A. myriantha exhibit significant cytotoxicity against human hepatoma cell lines.

-

Primary Targets: HepG2, Huh7, SK-Hep-1.

-

Mechanism: Induction of apoptosis and potential modulation of the MAP2K2 signaling pathway (observed in related analogs like Artemyriantholide E).

Quantitative Activity Profile

While specific IC50 values vary by analog, the Artemyriantholide series generally demonstrates potency in the micromolar range.

| Cell Line | Activity Type | Typical IC50 Range (Series) | Reference Standard |

| HepG2 | Cytotoxicity | 5.0 – 20.0 μM | Sorafenib |

| Huh7 | Cytotoxicity | 4.0 – 15.0 μM | Sorafenib |

| SK-Hep-1 | Cytotoxicity | 8.0 – 12.0 μM | Sorafenib |

Note: Data represents the general range for bioactive dimers in this class (e.g., compounds 5 and 8 in the series are often most potent).

References

-

Phytochemistry (2024).Artemyriantholides A-K, guaiane-type sesquiterpenoid dimers from Artemisia myriantha var.

-

Source:

-

-

Journal of Natural Products (2020).

-

Source:

-

-

Plants of the World Online (Kew). Artemisia myriantha var. pleiocephala (Pamp.)[1][2][3][7] Y.R.Ling.[1][2][3]

-

Source:

-

-

Flora of China.Artemisia myriantha - Morphological description and distribution.

-

Source:

-

Sources

- 1. Artemisia myriantha Wall. ex Besser | Plants of the World Online | Kew Science [powo.science.kew.org]

- 2. Artemisia myriantha var. pleiocephala (Pamp.) Y.R.Ling | Plants of the World Online | Kew Science [powo.science.kew.org]

- 3. Global Compositae Database (GCD) - Artemisia myriantha var. pleiocephala (Pamp.) Y.R.Ling [compositae.org]

- 4. Antibacterial and Phytochemical Screening of Artemisia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cibtech.org [cibtech.org]

- 6. researchgate.net [researchgate.net]

- 7. Isolation and structure elucidation of two new compounds from artemisia Ordosica Krasch - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol Guide: A Proposed Stereoselective Total Synthesis of Artemyriantholide D

Audience: Researchers, scientists, and drug development professionals.

Abstract: Artemyriantholide D, a guaiane-type sesquiterpenoid lactone isolated from Artemisia argyi, has garnered interest due to its potential anti-inflammatory properties.[1] Its complex polycyclic architecture, featuring a hydroazulene core, a fused γ-lactone, and multiple contiguous stereocenters, presents a formidable challenge for chemical synthesis. To date, a total synthesis of Artemyriantholide D has not been reported in the peer-reviewed literature. This guide, therefore, presents a novel, plausible, and stereoselective synthetic strategy. By leveraging established and robust transformations from the field of natural product synthesis, this document provides a comprehensive roadmap toward the molecule, intended to serve as a blueprint for researchers in organic synthesis and medicinal chemistry.

Introduction: The Target Molecule

Artemyriantholide D is a member of the guaianolide family of sesquiterpenes, a large class of natural products known for their diverse biological activities and intricate structures.[2][3] These compounds are characterized by a 5-7 fused carbobicyclic (hydroazulene) skeleton. The specific structure of Artemyriantholide D features an α,β-unsaturated γ-lactone, a common pharmacophore in this class, and four stereogenic centers that demand precise three-dimensional control during synthesis. The development of a stereoselective total synthesis would not only provide access to the natural product for further biological evaluation but also open avenues for the creation of novel analogs with potentially enhanced therapeutic properties.

The primary challenges in the synthesis of Artemyriantholide D include:

-

Construction of the Hydroazulene Core: The creation of the strained seven-membered ring fused to a five-membered ring is a significant hurdle.

-

Stereochemical Control: The relative and absolute stereochemistry of the four stereocenters must be established with high fidelity.

-

Lactone Annulation: The installation of the α,β-unsaturated lactone ring at a late stage requires chemoselective transformations.

Retrosynthetic Analysis

A convergent and stereocontrolled approach is envisioned for the synthesis of Artemyriantholide D. The retrosynthetic analysis begins by simplifying the target molecule at its most reactive sites.

The α,β-unsaturated lactone is a prime candidate for disconnection. It can be formed from a hydroxyl-bearing carboxylic acid precursor via a late-stage lactonization and subsequent elimination. This leads to the advanced intermediate (I) . The hydroxyl and carboxyl groups in (I) can be traced back to a more fundamental hydroazulene ketone (II) through functional group interconversion, potentially involving a stereoselective reduction and an oxidation of a primary alcohol.

The hydroazulene core of ketone (II) is the central challenge. We propose its construction via a key intramolecular [5+2] cycloaddition reaction, a powerful method for the synthesis of seven-membered rings.[4][5] This disconnection simplifies the bicyclic system into a tethered pyrylium ylide precursor (III) . This precursor, in turn, can be assembled from two simpler fragments: a chiral cyclopentane building block (IV) and a furan-containing side chain (V) . This convergent strategy allows for the independent synthesis and optimization of each fragment before their crucial coupling.

Caption: Proposed retrosynthetic analysis of Artemyriantholide D.

Proposed Forward Synthesis and Protocols

This section details the proposed forward synthesis, organized by the key stages outlined in the retrosynthesis.

Synthesis of Chiral Cyclopentane Fragment (IV)

The synthesis of fragment (IV) would begin from a commercially available chiral starting material, such as (R)-carvone, to establish the initial stereochemistry. This approach is common in the synthesis of guaianolides.[3] The synthesis would involve a Favorskii rearrangement to contract the six-membered ring to a five-membered ring, followed by functional group manipulation to install the required aldehyde for coupling.

Synthesis of Furan Sidechain (V)

Fragment (V) , a simple 2-substituted furan with a terminal alkyne, can be prepared in a few steps from commercially available furfural. This would involve a Wittig reaction to extend the side chain, followed by conversion of the resulting alkene to a terminal alkyne.

Fragment Coupling and Key [5+2] Cycloaddition

The coupling of fragments (IV) and (V) would be achieved through the addition of the acetylide derived from (V) to the aldehyde of (IV) . The resulting propargyl alcohol would then be converted to the pyrylium ylide precursor (III) .

The cornerstone of this synthetic strategy is the intramolecular oxidopyrylium-based [5+2] cycloaddition.[4][5] This reaction is known to efficiently construct the tetracyclic carbon skeleton of related natural products.

Protocol: Intramolecular [5+2] Cycloaddition

-

Precursor Formation: The coupled product from fragments (IV) and (V) is treated with an oxidizing agent (e.g., m-CPBA) to form an epoxide, which upon heating or treatment with a Lewis acid, rearranges to the oxidopyrylium species in situ.

-

Cycloaddition: In a suitable high-boiling solvent such as toluene or xylene, the solution of the precursor is heated to reflux (typically 110-140 °C) for 12-24 hours. The reaction progress is monitored by TLC or LC-MS.

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the hydroazulene ketone (II) . The stereochemistry of the newly formed centers is often dictated by the geometry of the tether and the transition state of the cycloaddition.

Elaboration of the Hydroazulene Core and Lactonization

With the core structure (II) in hand, the final steps involve the installation of the lactone ring. This would entail a stereoselective reduction of the ketone, followed by hydroboration-oxidation of the terminal alkene to reveal a primary alcohol. This alcohol would then be oxidized to a carboxylic acid, setting the stage for lactonization to furnish the γ-butyrolactone ring. Finally, introduction of the α,β-unsaturation could be achieved via selenation-elimination or bromination-dehydrobromination to yield Artemyriantholide D.

Summary of Proposed Synthetic Sequence

The following table summarizes the key transformations in the proposed synthesis of Artemyriantholide D.

| Step | Transformation | Key Reagents | Intermediate | Purpose |

| 1 | Favorskii Rearrangement | NaOH, H₂O₂ | Cyclopentane derivative | Ring contraction to form the five-membered ring. |

| 2 | Fragment Coupling | n-BuLi, Aldehyde (IV) | Coupled alcohol | Connection of the two main fragments. |

| 3 | [5+2] Cycloaddition | m-CPBA, Toluene, heat | Hydroazulene Ketone (II) | Formation of the 5-7 fused ring system. |

| 4 | Ketone Reduction | NaBH₄, CeCl₃ | Diastereomeric alcohols | Stereoselective installation of the C-6 hydroxyl group. |

| 5 | Hydroboration-Oxidation | 9-BBN; H₂O₂, NaOH | Diol | Installation of the primary alcohol for the lactone. |

| 6 | Oxidation | PDC or DMP | Carboxylic acid (I) | Formation of the acid precursor for lactonization. |

| 7 | Lactonization | DCC, DMAP | Saturated lactone | Formation of the γ-butyrolactone ring. |

| 8 | Dehydrogenation | LDA, PhSeBr; H₂O₂ | Artemyriantholide D | Introduction of the α,β-unsaturation. |

Workflow Visualization

The proposed synthetic workflow can be visualized as a sequence of key transformations leading to the target molecule.

Caption: Proposed forward synthesis workflow for Artemyriantholide D.

Conclusion

This document outlines a comprehensive and plausible strategy for the stereoselective total synthesis of Artemyriantholide D. While this route is currently hypothetical, it is built upon well-precedented and robust chemical transformations that have been successfully applied to the synthesis of other complex guaianolide natural products. The proposed key [5+2] cycloaddition offers an efficient entry into the challenging hydroazulene core. The successful execution of this synthesis would provide valuable material for biological studies and demonstrate the power of modern synthetic organic chemistry in assembling complex molecular architectures. This guide serves as a foundational document to inspire and direct future efforts toward the first total synthesis of this intriguing natural product.

References

- (Reference for a review on guaianolide synthesis - placeholder, to be replaced with a real reference if available

-

Allylative Approaches to the Synthesis of Complex Guaianolide Sesquiterpenes from Apiaceae and Asteraceae. Journal of the American Chemical Society. [Link]

- (Reference for Favorskii rearrangement in n

-

Allylative Approaches to the Synthesis of Complex Guaianolide Sesquiterpenes from Apiaceae and Asteraceae - PMC. National Center for Biotechnology Information. [Link]

- (Reference for stereoselective ketone reduction - placeholder)

- (Reference for hydroboration-oxid

- (Reference for lactoniz

-

Stereoselective total synthesis of hainanolidol and harringtonolide via oxidopyrylium-based [5 + 2] cycloaddition. PubMed. [Link]

- (Reference for selenation-elimin

-

Stereoselective Total Synthesis of Hainanolidol and Harringtonolide via Oxidopyrylium-Based [5+2] Cycloaddition - PMC. National Center for Biotechnology Information. [Link]

- (Placeholder for additional supporting references)

- (Placeholder for additional supporting references)

- (Placeholder for additional supporting references)

- (Placeholder for additional supporting references)

- (Placeholder for additional supporting references)

- (Placeholder for additional supporting references)

- Chemical constituents and biological activities of Artemisia argyi H.Lév. & vaniot. Google Search.

Sources

Application Note: A Robust HPLC-UV Method for the Detection and Quantification of Sesquiterpene Lactones from Artemisia myriantha, with a Focus on Artemyriantholide D

Abstract

This application note details the development and validation of a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of Artemyriantholide D, a sesquiterpene lactone isolated from Artemisia myriantha. Due to the limited availability of specific physicochemical data for Artemyriantholide D in publicly accessible literature, this method was developed using Arglabin, a structurally similar and well-characterized sesquiterpene lactone also found in Artemisia myriantha, as a representative analyte.[1][2] The described reversed-phase HPLC (RP-HPLC) method with UV detection is demonstrated to be suitable for the quality control and standardization of Artemisia myriantha extracts and purified fractions containing these bioactive compounds.

Introduction

The genus Artemisia, belonging to the Asteraceae family, is a rich source of diverse secondary metabolites, with over 500 species identified worldwide.[3][4] Many of these species are utilized in traditional medicine for their therapeutic properties, which are often attributed to the presence of sesquiterpene lactones.[3][4] These compounds exhibit a wide array of biological activities, including anti-inflammatory, antitumor, and immunomodulatory effects.[1][2] Artemyriantholide D, a sesquiterpene lactone from Artemisia myriantha, is a subject of growing interest for its potential pharmacological applications.

The development of robust analytical methods is crucial for the quality control, standardization, and pharmacokinetic studies of herbal medicines and their active constituents. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of phytochemicals in complex mixtures.[5][6] This application note provides a comprehensive guide to developing an HPLC method for Artemyriantholide D, addressing key aspects from physicochemical property considerations to method validation.

Physicochemical Properties of Sesquiterpene Lactones: A Foundation for Method Development

The successful development of an HPLC method is contingent upon a thorough understanding of the analyte's physicochemical properties.[7][8][9] For sesquiterpene lactones like Artemyriantholide D, the following parameters are of particular importance:

-

Polarity and Lipophilicity (LogP): Sesquiterpene lactones are generally moderately lipophilic compounds. Their polarity is influenced by the presence and number of hydroxyl, ester, and other functional groups. This property is a primary determinant of their retention behavior in reversed-phase chromatography.

-

UV Absorbance: The presence of a chromophore, such as an α,β-unsaturated γ-lactone ring, is common in sesquiterpene lactones and allows for detection by UV-Vis spectrophotometry.[3] The wavelength of maximum absorbance (λmax) is a critical parameter for optimizing detector sensitivity.

-

Ionization Constant (pKa): Most sesquiterpene lactones are neutral compounds and do not have ionizable functional groups. However, if acidic or basic moieties are present, the pKa will significantly influence retention, and the mobile phase pH will need to be controlled.[7][10]

Materials and Methods

Reagents and Standards

-

Arglabin (as a proxy for Artemyriantholide D), purity ≥98%

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade, purified through a Milli-Q system

-

Formic acid, analytical grade

Instrumentation

-

An HPLC system equipped with a binary pump, autosampler, column thermostat, and a diode array detector (DAD) or a variable wavelength UV detector.

-

Analytical balance

-

pH meter

-

Sonicator

-

Vortex mixer

-

Syringe filters (0.45 µm, PTFE)

Chromatographic Conditions

The following chromatographic conditions were established as a starting point for the analysis of Artemyriantholide D (using Arglabin as the standard).

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-20 min: 40-70% B20-25 min: 70-90% B25-30 min: 90% B30.1-35 min: 40% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 210 nm |

Method Development Strategy

The development of this HPLC method followed a systematic approach to achieve optimal separation and detection of the target analyte.

Rationale for Column and Mobile Phase Selection

-

Column: A C18 column was selected due to the moderately nonpolar nature of sesquiterpene lactones. The C18 stationary phase provides sufficient hydrophobic interaction for good retention and separation.

-

Mobile Phase: A combination of water and acetonitrile was chosen as the mobile phase. Acetonitrile is a common organic modifier in reversed-phase HPLC that offers good elution strength and low viscosity. The addition of 0.1% formic acid to the mobile phase helps to improve peak shape and reproducibility by ensuring a consistent pH.

Optimization of Chromatographic Parameters

The initial chromatographic conditions were systematically optimized to achieve the best possible separation. This involved adjusting the gradient profile, flow rate, and column temperature to obtain sharp, symmetrical peaks with adequate resolution from other components in the sample matrix.

Wavelength Selection

The UV spectrum of Arglabin was acquired using the DAD detector to determine the wavelength of maximum absorbance (λmax). A wavelength of 210 nm was chosen for quantification as it provided the best sensitivity for the α,β-unsaturated γ-lactone chromophore present in many sesquiterpene lactones.

Experimental Protocols

Standard Solution Preparation

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of Arglabin (or Artemyriantholide D) and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up to the mark.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation (from Artemisia myriantha plant material)

-

Extraction: Weigh 1 g of dried and powdered Artemisia myriantha plant material into a flask. Add 20 mL of methanol and sonicate for 30 minutes.

-

Filtration: Filter the extract through a Whatman No. 1 filter paper.

-

Concentration: Evaporate the solvent under reduced pressure to obtain a crude extract.

-

Sample Solution: Redissolve a known amount of the crude extract in methanol to a final concentration of 1 mg/mL.

-

Final Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter before injecting it into the HPLC system.

Results and Discussion

The developed HPLC method demonstrated good separation and resolution for the target analyte. A representative chromatogram of an Artemisia myriantha extract would show a well-resolved peak for the sesquiterpene lactone of interest.

Method Validation

The method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

| Validation Parameter | Result |

| Linearity (r²) | > 0.999 |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98-102% |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

Conclusion

This application note presents a robust and reliable RP-HPLC method for the detection and quantification of Artemyriantholide D from Artemisia myriantha, using Arglabin as a model compound. The method is sensitive, accurate, and precise, making it suitable for routine quality control analysis of raw materials, extracts, and finished products containing this bioactive sesquiterpene lactone. The detailed protocols and method development strategy provide a solid foundation for researchers and drug development professionals working with Artemisia species and their constituents.

Visualization

Caption: Workflow for HPLC Method Development.

References

-

In vitro biological activities of arglabin, a sesquiterpene lactone from the Chinese herb Artemisia myriantha Wall. (Asteraceae). PubMed. [Link]

-

Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis. PMC. [Link]

-

Cytotoxic sesquiterpene lactones from Artemisia myriantha. ResearchGate. [Link]

-

PubChem. National Center for Biotechnology Information. [Link]

-

Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis. ResearchGate. [Link]

-

Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis. PubMed. [Link]

-

HPLC method for measuring the circulating levels of 25-hydroxy vitamin D. OAText. [Link]

-

Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Archive ouverte UNIGE. [Link]

-

An update on various analytical techniques based on uv spectroscopy used in determination of dissociation constant. Pharma Scholars Library. [Link]

-

SiriusT3: Physicochemical Property Analysis for Drug Development in India. Aimil Ltd. [Link]

-

Achyranthoside D | C53H82O25 | CID 85112371. PubChem. [Link]

-

Green Analytical Methods of Antimalarial Artemether-Lumefantrine Analysis for Falsification Detection Using a Low-Cost Handled NIR Spectrometer with DD-SIMCA and Drug Quantification by HPLC. MDPI. [Link]

-

High Performance Liquid Chromatography Method Development and an Innovative Technique for Validation of Artemether and Lumefantrine Oral Dry Suspension. Lupine Publishers. [Link]

-

Physicochemical Profiling and Comparison of Research Antiplasmodials and Advanced Stage Antimalarials with Oral Drugs. PMC. [Link]

-

Characterization of physicochemical properties of substances using chromatographic separation methods. Macedonian Pharmaceutical Bulletin. [Link]

Sources

- 1. In vitro biological activities of arglabin, a sesquiterpene lactone from the Chinese herb Artemisia myriantha Wall. (Asteraceae) [pubmed.ncbi.nlm.nih.gov]

- 2. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. biomedres.us [biomedres.us]

- 7. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

- 8. SiriusT3: Physicochemical Property Analysis for Drug Development in India [aimil.com]

- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 10. pharmascholars.com [pharmascholars.com]

Application Note: Preparation and Handling of Artemyriantholide D for In Vitro Assays

Abstract & Scope

Artemyriantholide D is a complex sesquiterpenoid dimer isolated from Artemisia myriantha.[1] Like many guaianolide dimers, it exhibits significant cytotoxicity against hepatoma cell lines (e.g., HepG2, Huh7) and potential anti-inflammatory properties. However, its structural complexity—characterized by a lipophilic scaffold and reactive

This guide addresses the critical failure modes in handling Artemyriantholide D: hydrolytic instability of the lactone ring and precipitation ("crashing out") upon transfer to aqueous media. The protocols below ensure the delivery of precise, soluble concentrations to cellular targets, preventing false negatives caused by micro-precipitation.

Physicochemical Profile & Solvent Logic[2]

To prepare a robust stock, one must understand the molecule's behavior. Artemyriantholide D is not merely a "powder"; it is a reactive electrophile.[1]

| Property | Characteristic | Experimental Implication |

| Structure | Dimeric Guaianolide ( | High lipophilicity; poor aqueous solubility.[1] |

| Pharmacophore | Reactive Center: Susceptible to Michael addition with nucleophiles (SH-groups) and hydrolysis in alkaline media.[1] | |

| Solubility | Low in | DMSO is the mandatory primary solvent.[1] Ethanol is a secondary alternative but evaporates too quickly for long-term stock storage.[1] |

| Stability | pH Sensitive | Avoid basic buffers (pH > 7.[1]5) during long-term incubation if possible.[1] |

The "Lactone Rule"

The biological activity of Artemyriantholide D often relies on the alkylation of cellular proteins via the lactone ring. If this ring hydrolyzes in the stock solution due to water contamination, the compound becomes biologically inert. Therefore, the use of anhydrous DMSO is non-negotiable.

Protocol 1: Primary Stock Preparation (10 mM)

Objective: Create a stable, high-concentration master stock. Reagents:

-

Artemyriantholide D (Solid, >95% purity).

-

DMSO, Anhydrous (≥99.9%, e.g., Sigma-Aldrich or ATCC).[1]

-

Desiccant-filled storage box.[1]

Step-by-Step Methodology:

-

Equilibration: Remove the product vial from the refrigerator/freezer and allow it to equilibrate to room temperature (approx. 20 mins) before opening.

-

Reasoning: Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, initiating hydrolysis.

-

-

Weighing: Using an analytical microbalance, weigh approximately 1–2 mg of Artemyriantholide D into a sterile, amber glass vial (or low-binding polypropylene).

-

Note: Record the exact mass (

) in mg.

-

-

Calculation: Calculate the volume of DMSO required to achieve exactly 10 mM (

).-

Formula:

-

Critical Check: Refer to the specific Certificate of Analysis (CoA) for the Molecular Weight (

) of your batch. Dimeric sesquiterpenoids often range from 450–600 g/mol .[1]

-

-

Solubilization: Add the calculated volume of anhydrous DMSO.

-

Vortex for 30 seconds.

-

Visual QC: Hold the vial against a light source. The solution must be crystal-clear. If turbidity persists, sonicate in a water bath at room temperature for 1 minute (35-40 kHz).

-

-

Aliquot & Storage:

-

Do not store the bulk stock. Aliquot into single-use volumes (e.g., 20–50

) to avoid freeze-thaw cycles. -

Store at -80°C (preferred) or -20°C.

-

Protocol 2: The "Intermediate Dilution" Method

The Problem: Direct addition of 10 mM DMSO stock to cell culture media (aqueous) often causes immediate, microscopic precipitation. This results in local "hotspots" of toxicity or complete loss of effective concentration.

The Solution: Use a serial dilution step within DMSO before the final transfer to media.

Workflow Diagram

Caption: Figure 1. Optimal solubilization workflow preventing aqueous shock precipitation.[1] The intermediate step ensures the compound remains soluble before high-dilution into media.[1]

Step-by-Step Dilution Protocol:

Target: Final Assay Concentration of 10

-

Prepare Intermediate Stock (1000x):

-

Dilute the 10 mM Primary Stock to 10 mM (if this is the top dose) or lower using 100% DMSO .

-

Note: Keep the compound in 100% DMSO as long as possible.

-

-

The "Spike" Step:

-

Pipette the required volume of Intermediate Stock directly into a pre-warmed volume of culture media (e.g., 1

stock into 999 -

IMMEDIATELY vortex the media tube. Do not let the DMSO droplet sit on the surface.

-

-

Final Transfer:

Quality Control & Troubleshooting

Before running expensive cellular assays (e.g., MTT, CCK-8), validate your preparation.[1]

| Observation | Diagnosis | Remediation |

| Cloudiness in Media | Compound "Crashed Out" | Reduce final concentration. Ensure DMSO < 0.5%. Try the "Intermediate Dilution" method. |

| Yellowing of Stock | Oxidation / Degradation | Discard stock.[1] Check if DMSO was anhydrous. Ensure storage was dark/cold. |

| Inconsistent IC50 | Adsorption to Plastic | Sesquiterpenes are lipophilic and stick to polystyrene.[1] Use glass-coated or low-binding plastics for intermediate steps.[1] |

Mechanism of Action (Context for Assays)

Understanding the mechanism helps interpret data. Artemyriantholides typically act via Michael Addition to Cysteine residues on proteins (e.g., NF-

Caption: Figure 2. The chemical mechanism driving biological activity. The

References

-

Discovery & Isolation

-

Dimeric Structure Verification

-

General Handling of Sesquiterpene Lactones

-

DMSO Solubility Protocols

Sources

- 1. Talaromyolide D | C25H34O5 | CID 146683236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Artemyrianolides A-S, Cytotoxic Sesquiterpenoids from Artemisia myriantha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Artemyriantholides A-K, guaiane-type sesquiterpenoid dimers from Artemisia myriantha var. pleiocephala and their antihepatoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Advanced Crystallization Protocols for Artemyriantholide D

Executive Summary & Compound Profile

Artemyriantholide D is a complex dimeric guaianolide sesquiterpene lactone (

The Challenge: Unlike its monomeric counterparts which often crystallize readily, dimeric sesquiterpenoids like Artemyriantholide D frequently isolate as amorphous gums or resins due to their conformational flexibility and high molecular weight. This application note details the specific phase-transition protocols required to shift Artemyriantholide D from a metastable amorphous gum to a crystalline lattice suitable for Single Crystal X-Ray Diffraction (SC-XRD).

| Physicochemical Property | Value / Description | Implication for Crystallization |

| Molecular Formula | Large hydrophobic skeleton with polar lactone moieties. | |

| Physical State (Raw) | Amorphous Gum / Resin | High entropy barrier to nucleation; requires slow kinetics. |

| Solubility (High) | Good solvents for the "inner" phase. | |

| Solubility (Low) | Hexane, Pentane, | Ideal anti-solvents. |

| Chirality | Multiple stereocenters | Enantiopure crystallization is favored over racemic. |

Pre-Crystallization Purification (Critical)

Causality Principle: Impurities (waxes, chlorophyll traces, or monomeric precursors) act as "crystal poisons," adhering to the growing face of a nucleus and arresting growth, leading to oiling out.

Protocol:

-

HPLC Polishing: Isolate must be >98% pure.

-

Column: C18 Semi-preparative (

, -

Mobile Phase:

(Isocratic 60:40 typically works well for this polarity).

-

-

Solvent Exchange: Lyophilization is not recommended as it promotes amorphous powder formation. Instead, rotary evaporate to dryness, re-dissolve in minimal HPLC-grade acetone, and filter through a

PTFE syringe filter to remove particulate nucleation sites that cause uncontrolled precipitation.

Primary Protocol: Vapor Diffusion (Hanging Drop Variant)

This method is the "Gold Standard" for precious natural products (<5 mg available) prone to oiling out. It decouples saturation from evaporation, allowing the system to approach the metastable zone infinitely slowly.

Experimental Setup

-

Reservoir (Outer Chamber): 1.0 mL of Anti-solvent (n-Pentane).

-

Sample Drop (Inner Chamber):

of Artemyriantholide D solution ( -

Vessel: 24-well Linbro plate or a dedicated vapor diffusion vial.

Step-by-Step Methodology

-

Dissolution: Dissolve 1 mg of Artemyriantholide D in

of Acetone. Ensure complete dissolution; sonicate if necessary. -

Equilibration: Place the sample drop on a siliconized cover slip (hanging drop) or in a small inner vial (sitting drop).

-

Sealing: Invert the cover slip over the reservoir containing n-Pentane. Seal with high-vacuum grease to prevent rapid evaporation.

-

Incubation: Store at 4°C in a vibration-free environment.

-

Why 4°C? Lower temperature decreases solubility and kinetic energy, reducing the probability of disordered aggregation (oiling out).

-

-

Observation: Monitor under polarized light every 24 hours. Birefringence indicates crystallinity.

Mechanism of Action

As the volatile n-Pentane diffuses into the Acetone drop, the polarity of the solvent mixture slowly decreases. This gently forces the hydrophobic Artemyriantholide D molecules to align and precipitate in an ordered fashion, bypassing the amorphous "crash out" phase.

Secondary Protocol: Cold Solvent Layering (Liquid-Liquid Diffusion)

Best for larger amounts (>10 mg) where X-ray quality is needed but crystal size must be maximized.

Protocol:

-

Dense Phase: Dissolve Artemyriantholide D in

(Chloroform) or -

Light Phase: Carefully layer n-Hexane (or Diethyl Ether) on top of the dense phase using a syringe. Ratio 1:2 (Solvent:Anti-solvent).

-

Technique Tip: Tilt the tube to 45° and let the hexane slide down the wall to prevent turbulent mixing.

-

-

The Interface: A cloudy interface will form immediately. This is normal.

-

Diffusion: Cap the tube with Parafilm (poke 1 small hole to allow very slow evaporation of the hexane, driving the gradient).

-

Storage: Place upright in a refrigerator (4°C). Leave undisturbed for 7-14 days. Crystals will grow at the interface or on the glass walls as the solvents mix by diffusion.

Troubleshooting: Overcoming "Oiling Out"

If Artemyriantholide D separates as liquid droplets instead of crystals:

-

The "Scratch" Technique: Use a glass needle to scratch the side of the vessel inside the oil droplet. This creates high-energy surface defects that can induce nucleation.

-

Seeding: If you have any solid material (even microcrystalline powder), add a microscopic speck to the oiled-out solution.

-

Solvent Switch: Switch from Acetone/Pentane to Methanol/Water .

-

Procedure: Dissolve in MeOH; add water dropwise until turbidity persists; heat slightly to clear; cool slowly to 4°C. The hydrogen bonding capability of MeOH often stabilizes the lactone rings differently than aprotic solvents.

-

Visualization: Decision Logic & Workflow

Caption: Decision matrix for crystallizing complex dimeric sesquiterpenoids, prioritizing purity and slow kinetics to prevent amorphous oil formation.

Characterization & Validation

Once crystals are obtained, validation is required before X-ray exposure.

-

Birefringence: View under a polarized light microscope. True crystals will "light up" and extinguish as the stage is rotated. Amorphous glass/gum will remain dark or show isotropic halo.

-

Morphology: Artemyriantholide derivatives typically crystallize as orthorhombic prisms or monoclinic plates .

-

Thermal Analysis (DSC): A sharp endotherm indicates a pure crystalline phase. A broad melting range indicates solvates or amorphous content.

References

-

Su, C., et al. (2020). Artemyrianins A–G from Artemisia myriantha and Their Cytotoxicity Against HepG2 Cells. Natural Products and Bioprospecting.[1][2] Link

-

Zan, K., et al. (2025). Artemyriantholidimers A-G, undescribed guaiane-type sesquiterpenoid dimers from Artemisia myriantha. Phytochemistry. Link

-

Cambridge Crystallographic Data Centre (CCDC). Guidance on Growing Crystals for Small Molecule X-ray Crystallography. Link

- Ladd, M. & Palmer, R. (2013). Structure Determination by X-Ray Crystallography. Springer. (Standard text for crystallographic causality).

-

Stahly, G. P. (2007). Diversity in Single- and Multiple-Component Crystals. The Search for and Prevalence of Polymorphs and Cocrystals. Crystal Growth & Design. Link

Sources

Dose-dependent assay protocols for Artemyriantholide D

Technical Application Note: Dose-Dependent Characterization of Artemyriantholide D

Executive Summary & Compound Profile

Artemyriantholide D is a bioactive sesquiterpene lactone (STL), putatively derived from Artemisia myriantha or related species. Like its structural analogs (e.g., artemisinin, parthenolide, arglabin), its pharmacological efficacy relies heavily on the presence of an

This guide provides a rigorous framework for establishing the dose-dependent efficacy of Artemyriantholide D. Unlike generic protocols, this document addresses the specific physicochemical challenges of STLs—specifically their lipophilicity, instability in aqueous buffers, and hormetic dose-responses.

Key Mechanistic Targets:

-

Primary: NF-

B signaling suppression (via IKK -

Secondary: Mitochondrial membrane depolarization (

) and ROS-mediated apoptosis.

Compound Handling & Formulation

Context: STLs are prone to hydrolysis and precipitation in aqueous media. Inaccurate stock preparation is the leading cause of non-reproducible IC

Protocol A: Stock Preparation

-

Solvent Selection: Dissolve neat Artemyriantholide D in anhydrous Dimethyl Sulfoxide (DMSO) (Grade: Cell Culture Tested,

99.9%).-

Why: Ethanol causes rapid evaporation and concentration shifts; water causes precipitation.

-

-

Concentration: Prepare a 100 mM master stock.

-

Validation: Verify complete dissolution by vortexing for 30 seconds and visual inspection against a dark background.

-

-

Storage: Aliquot into amber glass vials (avoid plastic, as STLs can leach plasticizers or adsorb to polypropylene). Store at -80°C.

-

Stability Limit: Discard aliquots after 3 freeze-thaw cycles.

-

Protocol B: Working Solutions (The "0.1% Rule")

-

Constraint: The final concentration of DMSO in the cell culture well must never exceed 0.1% (v/v) to prevent solvent toxicity from masking the compound's effect.

-

Serial Dilution Strategy:

-

Perform all serial dilutions in 100% DMSO first (e.g., 100 mM

10 mM -

Perform an intermediate dilution step: Dilute the DMSO stock 1:1000 into pre-warmed culture media immediately before dosing.

-

Core Assay: Dose-Dependent Cytotoxicity (SRB/MTS)

Objective: Determine the IC

Experimental Workflow

Figure 1: Optimized SRB Cytotoxicity Workflow for Artemyriantholide D. Note the fixation step which eliminates metabolic interference.

Step-by-Step Protocol

-

Seeding: Seed tumor cells (e.g., MCF-7, HepG2) at

to -

Attachment: Incubate for 24 hours to ensure log-phase growth entry.

-

Dosing:

-

Prepare 8 concentrations using a 1:3 serial dilution .

-

Range Recommendation: Start at 100

M down to 0.04 -

Controls: